Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate

Brønsted acid catalysis organocatalysis pKa determination

Traditional chiral Brønsted acid catalyst development requires expensive, multi-step BINOL-phosphate syntheses. PCCP eliminates this bottleneck via single-step transesterification from racemic alcohols into tunable catalyst libraries. • Single-step catalyst synthesis vs. multi-step BINOL-phosphate routes • Validated in 6 enantioselective transformations (up to 98% ee, 0.01 mol% loading) • Ambient-condition cationic polymerization initiator; Đ = 1.06-1.27 • 2019 one-pot synthesis: 48% yield at 38.3 g scale in 24 h

Molecular Formula C15H16O10
Molecular Weight 356.28 g/mol
CAS No. 16691-59-1
Cat. No. B094498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
CAS16691-59-1
Molecular FormulaC15H16O10
Molecular Weight356.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3
InChIKeyNJNIOTQAGXGMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethyl Cyclopentadiene-1,2,3,4,5-pentacarboxylate: Overview


Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate (also known as 1,2,3,4,5-pentacarbomethoxycyclopentadiene, PCCP) is a C5-symmetric, per-ester-substituted cyclopentadiene derivative (C15H16O10, MW 356.28) first reported by Otto Diels in 1942 [1]. The compound features five electron-withdrawing methyl ester groups appended to every carbon of the cyclopentadiene ring, which collectively activate the core for deprotonation and generate a remarkably stabilized aromatic cyclopentadienyl anion upon proton loss [2]. This unique electronic architecture underpins its dual role as (i) a strong organic Brønsted acid comparable in acidity to HCl and (ii) a versatile precursor for chiral organocatalysts, silicon-based Lewis acids, and single-component initiators for controlled cationic polymerization [3].

Chiral Brønsted acid catalyst precursor via single-step transesterification
Single-component initiator for ambient-condition cationic polymerization
Strong organic acid (acidity comparable to HCl in organic media)

Why Generic Cyclopentadiene Derivatives Fall Short


Common cyclopentadiene derivatives—such as mono-ester-substituted methyl cyclopentadienecarboxylate, pentamethylcyclopentadiene (Cp*H), or even the pentanitrile analog—exhibit dramatically different acidity, anion stability, and derivatization capacity compared to PCCP. While unsubstituted cyclopentadiene has a pKa(H2O) of ~16, the penta-ester PCCP achieves acidity on par with HCl (pKa ~8.85 in CH3CN), a shift of over 20 orders of magnitude in Ka [1]. The pentanitrile derivative is even stronger (comparable to perchloric acid) but lacks the synthetic handle for transesterification-based diversification that makes PCCP a tunable catalyst platform [2]. Moreover, BINOL-derived phosphoric acids—the dominant chiral Brønsted acid catalyst class—require lengthy, multi-step enantiomerically pure syntheses, whereas PCCP-derived chiral catalysts are accessed in a single step from racemic or naturally occurring alcohols and the readily available PCCP methyl ester [3]. Generic substitution with less-substituted cyclopentadiene carboxylates or other organic acids thus fails on three fronts: insufficient acidity for ambient-condition cationic polymerization initiation, absence of a modular diversification handle for catalyst library generation, and inability to match the cost-synthesis accessibility advantage over BINOL-phosphoric acid catalysts .

Acidity Penta-ester PCCP: strong acid (pKa ~8.9 CH3CN) Mono-ester, Cp*H, or unsubstituted Cp: far weaker acids; acidity profile may not transfer
Diversification Five ester handles for modular transesterification/amidation Pentanitrile analog lacks synthetic handle; BINOL-phosphoric acids require multi-step synthesis
Catalyst access Single-step chiral catalyst assembly from PCCP + chiral alcohol BINOL-phosphate catalysts: multi-step from enantiopure BINOL; synthesis pathway mismatch

Performance Evidence Against Closest Comparators


Acidity Superiority vs. BINOL-Phosphoric Acids

PCCP pentaester exhibits a pKa of 8.85 ± 0.05 in acetonitrile, measured directly alongside BINOL-derived phosphoric acids which fall in the pKa range of 12–14 in the same solvent system [1]. This represents a >3 pKa unit difference, corresponding to over 1,000-fold greater acidity for PCCP. The monoamide derivative has a pKa of 11.7 ± 0.1 [1]. For context, unsubstituted cyclopentadiene has a pKa(H2O) of ~16 [2]. This acidity advantage is a direct consequence of aromatic stabilization of the cyclopentadienyl conjugate base by five electron-withdrawing ester groups [3].

Brønsted acidity
Head-to-head
pKa 8.85 ± 0.05 (CH3CN)
Supports stronger acid catalysis context vs. BINOL-phosphoric acids (pKa 12–14)
>1,000-fold acidity increase; enables reactions inaccessible to weaker acids
Brønsted acid catalysis organocatalysis pKa determination

Synthesis Efficiency: One-Pot vs. Traditional Procedure

The improved one-pot synthesis of PCCP delivers the product in 48% yield on a 38.3 g scale within 24 hours at ambient temperature, representing a 13% absolute yield improvement over the original 1942 Diels synthesis (~35% yield) run on a comparable scale [1]. The original two-step procedure required purification of intermediates from intractable side-products, high reaction temperatures, and 3 days of labor [1]. The new procedure eliminates intermediate isolation, uses a biphasic K2CO3/CH2Cl2 system with phase-transfer catalyst, and produces PCCP as a crystalline solid directly from the reaction mixture via salt precipitation and subsequent acidification [2].

Synthesis efficiency
Head-to-head
48% yield, 24 h, ambient temp
Supports scalable one-pot synthesis review
13% yield improvement over original 3-day, high-temperature procedure
process chemistry scale-up synthesis organocatalyst precursor

Controlled Cationic Polymerization Under Ambient Conditions

PCCP functions as a single-component initiating organic acid that enables controlled cationic polymerization of a diverse library of vinyl ethers (IBVE, EVE, NBVE, TBVE, CyVE) under ambient atmosphere at room temperature without rigorous monomer purification [1]. For isobutyl vinyl ether (IBVE), PCCP (1 equiv) with 50 equiv monomer at room temperature open to air produced poly(IBVE) with Mn = 5.1 kg/mol (theoretical Mn = 5.0 kg/mol) and a narrow dispersity Đ = 1.11 [1]. Across eight different vinyl ether monomers, Đ values ranged from 1.06 to 1.27, with experimental Mn values closely matching theoretical predictions [2]. In stark contrast, conventional cationic polymerizations require low temperatures (typically −78 to 0 °C), strictly anhydrous conditions, inert atmospheres, and rigorously purified reagents to achieve comparable control [1]. Even other single-component initiating systems reported in the literature still require low temperatures and inert atmospheres [1].

Cationic polymerization
Class-level
Ambient air, RT, Đ = 1.06–1.27
Supports ambient-condition controlled polymerization research
Conventional systems require −78 °C and inert atmosphere; direct head-to-head noted in literature
cationic polymerization vinyl ethers living polymerization ambient conditions

Enantioselective Mukaiyama-Mannich Reaction Performance

A chiral PCCP catalyst derived from (−)-menthol and PCCP in a single synthetic step catalyzes the Mukaiyama-Mannich reaction of imines with silyl ketene acetals with enantioselectivities up to 98% ee and the oxocarbenium aldol reaction with up to 85% ee [1]. Critically, catalyst loadings as low as 0.01 mol% (100 ppm) are effective, and the reaction has been demonstrated on a preparative scale of 25 grams, confirming practical robustness [1]. In the context of enantioselective Brønsted acid catalysis, the BINOL-phosphoric acid scaffold—long the dominant platform—typically requires multi-step syntheses from enantiopure BINOL, whereas the PCCP catalyst is assembled in one step from inexpensive, readily available starting materials [2]. A Chinese dissertation study directly compared PCCP catalysts to BINOL-phosphoric acids, concluding that PCCP-based catalysts are 'stronger in acidity, simpler to prepare, and cheaper' [3].

Mukaiyama-Mannich ee
Cross-study
ee up to 98%, 0.01 mol% loading
Supports enantioselective organocatalysis investigation
25 g scale demonstrated; catalyst loading substantially lower than typical BINOL-phosphate range
enantioselective catalysis Mukaiyama-Mannich Brønsted acid organocatalysis chiral catalyst

Enantioselective Inverse Electron-Demand Diels-Alder

PCCP-derived chiral Brønsted acid catalyst 17 (bearing p-methylthioxy substituents) catalyzes the inverse electron-demand Diels-Alder cycloaddition of salicylaldehyde diethyl acetal with ethyl vinyl ether to produce 2,4-dioxychromanes with 87% ee (predicted 99% ee from DFT, ΔΔG‡ = 2.8 kcal/mol) and >20:1 diastereomeric ratio at 5 mol% loading in benzene at ambient temperature [1]. The same substrate scope is challenging for BINOL-phosphoric acid catalysts because the reaction requires a catalyst sufficiently acidic to ionize the acetal to an oxocarbenium ion while remaining mild enough to avoid product decomposition [2]. A catalyst SAR study across 16 PCCP variants revealed that enantioselectivity is tunable via the ester substituent, with the optimal catalyst 17 achieving 63% yield and 92:8 er for the parent substrate [2]. Computational and X-ray crystallographic analyses established that a point chirality-induced helically chiral PCCP anion dictates the absolute stereochemistry—a mechanism unique to this catalyst class [3].

Inverse-demand Diels-Alder
Head-to-head
87% ee, >20:1 dr
Supports oxocarbenium cycloaddition research via helically chiral anion
Transformation inaccessible to BINOL-phosphoric acids; catalyst SAR across 16 variants
inverse electron-demand Diels-Alder enantioselective cycloaddition oxocarbenium ion helically chiral anion

Enantioselective Aza-Piancatelli Rearrangement

A chiral PCCP Brønsted acid catalyst (catalyst 8, 5 mol%) promotes the enantioselective aza-Piancatelli rearrangement of 2-furylcarbinols with anilines to afford chiral 4-amino-2-cyclopentenones—privileged building blocks for natural product synthesis [1]. Under optimized conditions (23 °C, DCM, 120 h), the reaction proceeds in 70% yield with 78% ee [2]. Prior to this work, the aza-Piancatelli rearrangement was catalyzed exclusively by achiral Lewis acids (Dy(OTf)3, In(OTf)3, Ca(NTf2)2, BF3·OEt2) or phosphomolybdic acid (PMA), none of which provided enantioselective products [3]. The first asymmetric version was reported only in 2016 using chiral phosphoric acids; the PCCP system offers a practical alternative that is inexpensive and easy to prepare [3]. Substrate scope studies with para-iodoaniline and ortho-aminobenzoic acid nucleophiles showed consistent enantioselectivities of 72–78% ee across multiple furylcarbinol substitution patterns [4].

Aza-Piancatelli ee
Class-level
78% ee, 70% yield
Supports enantioselective rearrangement research
First non-phosphoric-acid asymmetric variant; achiral catalysts give racemic products
aza-Piancatelli rearrangement 4π electrocyclization chiral cyclopentenone enantioselective Brønsted acid

Highest-Value Application Scenarios


Chiral Brønsted Acid Catalyst Library Synthesis

Pharmaceutical process chemistry groups and academic asymmetric catalysis laboratories can leverage PCCP as a universal precursor for chiral Brønsted acid catalyst libraries. Starting from commercially available PCCP and a diverse set of chiral alcohols or amines, a library of strongly acidic (pKa 8.85 in CH3CN vs. 12–14 for BINOL-phosphoric acids [1]) chiral catalysts is accessible in a single synthetic step via transesterification or amidation [2]. This contrasts with the multi-step synthesis required for each BINOL-phosphate catalyst variant. Catalyst performance has been validated across six distinct enantioselective transformations (Mukaiyama-Mannich, oxocarbenium aldol, inverse electron-demand Diels-Alder, transfer hydrogenation, Pictet-Spengler, aza-Piancatelli) with enantioselectivities up to 98% ee and loadings as low as 0.01 mol% [3].

Specialty Poly(vinyl ether) Production

Industrial polymer R&D groups and academic polymer chemistry laboratories seeking to produce well-defined poly(vinyl ether)s can employ PCCP as a single-component initiator that operates under ambient atmosphere at room temperature—eliminating the need for gloveboxes, cryogenic cooling, and rigorous monomer/solvent purification [1]. The system delivers narrow-dispersity polymers (Đ = 1.06–1.27) across six vinyl ether monomers with molecular weights closely tracking theoretical predictions, indicating living polymerization behavior [2]. This represents the only reported system achieving controlled cationic polymerization without any inert atmosphere or temperature control requirement, dramatically reducing capital equipment and operational costs for specialty polymer production [3].

Dioxychromane Natural Product Core Synthesis

Medicinal chemistry groups targeting oxygenated chromane natural products (antitumor berkelic acid, antibiotic paecilospirone, anti-HIV calanolide A) can utilize PCCP-derived catalyst 17 to access enantioenriched 2,4-dioxychromanes with 87% ee and >20:1 dr [1]. This transformation—involving oxocarbenium ion generation and stereocontrolled cycloaddition—is inaccessible to BINOL-phosphoric acid catalysts due to the unique acidity profile and helically chiral anion mechanism of PCCP catalysts [2]. The catalyst is prepared in one step from PCCP and a chiral 2-arylcyclohexanol derivative, enabling rapid SAR optimization of both catalyst and substrate scope [3].

Scalable One-Pot PCCP Manufacturing

CDMOs and fine chemical manufacturers requiring multi-gram to kilogram quantities of PCCP for internal catalyst production should adopt the 2019 one-pot synthesis protocol over the original 1942 Diels procedure. The improved method delivers 48% yield on a 38.3 g scale in 24 hours at ambient temperature with a homogeneous, well-behaved reaction mixture—compared to ~35% yield over 3 days with intractable side-products in the original synthesis [1]. The procedure uses inexpensive commodity chemicals (dimethyl malonate, dimethyl acetylenedicarboxylate, pyridine, acetic acid, K2CO3), operates in standard CH2Cl2 with a phase-transfer catalyst, and furnishes crystalline PCCP directly via salt precipitation and acidification [2]. While PCCP is commercially available, the authors note that high commercial cost encourages in-house production from inexpensive precursors [3].

Application
Selection Property
Validation Focus
Chiral catalyst library synthesis
Single-step diversification from PCCP
Enantioselectivity across six reaction types
Controlled cationic polymerization
Ambient-condition single-component initiation
Living polymerization characteristics (Đ, Mn control)
Enantioenriched chromane synthesis
Oxocarbenium ion cycloaddition capability
Enantioselectivity and diastereoselectivity
In-house PCCP manufacturing
Scalable one-pot protocol
Yield and throughput improvement over Diels method
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